molecular formula C15H19NO4 B1627249 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate CAS No. 368441-44-5

2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate

Cat. No.: B1627249
CAS No.: 368441-44-5
M. Wt: 277.31 g/mol
InChI Key: YPRDEEKSHOAQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate is a chemical compound with the molecular formula C15H19NO4 It is a derivative of isoindoline, a heterocyclic compound that contains a nitrogen atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate typically involves the reaction of isoindoline derivatives with tert-butyl and methyl groups under specific conditions. One common method involves the use of tert-butyl bromoacetate and methyl bromoacetate as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-2,5-dicarboxylic acids, while reduction may produce isoindoline-2,5-dicarboxylate alcohols .

Scientific Research Applications

2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl isoindoline-2,5-dicarboxylate: Lacks the methyl group at the 5-position.

    5-Methyl isoindoline-2,5-dicarboxylate: Lacks the tert-butyl group at the 2-position.

    Isoindoline-2,5-dicarboxylate: Lacks both the tert-butyl and methyl groups.

Uniqueness

2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds .

Properties

IUPAC Name

2-O-tert-butyl 5-O-methyl 1,3-dihydroisoindole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h5-7H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRDEEKSHOAQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591964
Record name 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368441-44-5
Record name 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (200 mg, 0.67 mmol), Pd(OAc)2 (30 mg, 0.2 equiv), DPPP (55 mg, 0.2 equiv), TEA (0.93 mL, 10 equiv) and MeOH:DMSO (1:1, 4 mL) was stirred for 16 h under CO (balloon) at 80° C. LC-MS and TLC (20% EtOAc-Hexane) showed completion of the reaction. The Reaction mixture was concentrated to remove MeOH and diluted with EtOAc (10 mL), and washed with water (2×25 mL). The organic layer was dried (Na2SO4), concentrated and purified by silica gel column chromatography (eluent=20% EtOAc-Hexane), giving pure 1,3-dihydro-isoindole-2,5-dicarboxylic acid 2-tert-butyl ester 5-methyl ester (150 mg, 81%). MS (APCI+): m/z 178.1 (MH+−Boc).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
55 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.93 mL
Type
reactant
Reaction Step One
Name
MeOH DMSO
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.